molecular formula C57H104O6 B1609191 Glycerine oleate CAS No. 37220-82-9

Glycerine oleate

Cat. No.: B1609191
CAS No.: 37220-82-9
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-IUPFWZBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerine oleate can be synthesized through various methods, including esterification and transesterification. One common method involves the esterification of glycerol with oleic acid in the presence of a catalyst. For instance, using a tin-organic framework catalyst, the reaction can achieve high selectivity for monoglycerides at a temperature of 150°C . Another method involves the esterification of sodium oleate with 3-chloro-1,2-propanediol using tetrabutylammonium bromide as a catalyst and toluene as a solvent. This reaction is carried out at 115°C for 6 hours, yielding high-purity this compound .

Industrial Production Methods

Industrial production of this compound typically involves the transesterification of fats and oils with glycerol. This process is catalyzed by strong acids or bases, such as sulfuric acid or sodium hydroxide, and is carried out at high temperatures (220-250°C). The reaction produces monoglycerides along with di- and triglycerides as by-products .

Chemical Reactions Analysis

Types of Reactions

Glycerine oleate undergoes various chemical reactions, including hydrolysis, saponification, and hydrogenation.

Common Reagents and Conditions

    Hydrolysis: Water and an acid or base catalyst.

    Saponification: Sodium hydroxide or potassium hydroxide.

    Hydrogenation: Hydrogen gas and a metal catalyst like palladium or nickel.

Major Products Formed

    Hydrolysis: Glycerol and oleic acid.

    Saponification: Glycerol and sodium oleate.

    Hydrogenation: Glycerine stearate.

Scientific Research Applications

Glycerine oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of glycerine oleate involves its ability to reduce surface tension and form stable emulsions. It acts as a co-emulsifier and stabilizer by interacting with both hydrophilic and lipophilic molecules. In the context of friction modification, this compound forms a carbon-based film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of this compound molecules onto the metal surface, followed by a chemical reaction that produces a stable, low-friction layer .

Comparison with Similar Compounds

Glycerine oleate can be compared with other similar compounds, such as glyceryl laurate, glyceryl palmitate, and glyceryl caprylate. These compounds are also esters of glycerin and fatty acids, but they differ in the type of fatty acid used.

    Glyceryl Laurate: Ester of glycerin and lauric acid. It has antimicrobial properties and is used in personal care products.

    Glyceryl Palmitate: Ester of glycerin and palmitic acid. It is used as an emulsifier and thickening agent in cosmetics.

    Glyceryl Caprylate: Ester of glycerin and caprylic acid.

This compound is unique due to its ability to form stable emulsions and its excellent skin-conditioning properties, making it a versatile ingredient in various applications.

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-
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InChI Key

PHYFQTYBJUILEZ-IUPFWZBJSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
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Molecular Formula

C57H104O6
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DSSTOX Substance ID

DTXSID3026988
Record name Glyceryl trioleate
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Molecular Weight

885.4 g/mol
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Physical Description

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester
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Boiling Point

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/
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Solubility

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.
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Density

0.915 at 15 °C/4 °C
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Vapor Pressure

VP: 18 mm Hg at 237 °C
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Impurities

Impurities: stearin, linolein.
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Color/Form

Colorless to yellowish, oily liquid, POLYMORPHIC

CAS No.

122-32-7
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Record name Glyceryl trioleate
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Melting Point

-4 °C, -32 °C
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